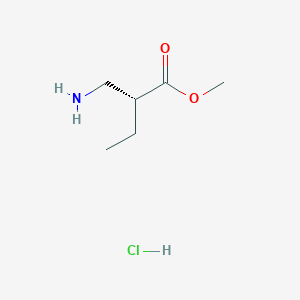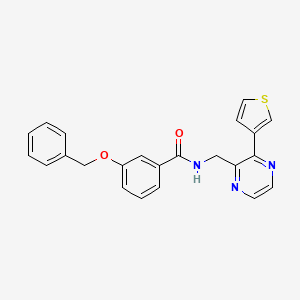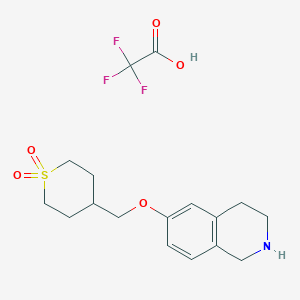
4-(1,2,3,4-Tetrahydroisoquinolin-6-yloxymethyl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 4-[(1,2,3,4-tetrahydroisoquinolin-6-yloxy)methyl]-1lambda6-thiane-1,1-dione; trifluoroacetic acid, has a CAS Number of 2243512-47-0 . It has a molecular weight of 409.43 . The IUPAC name is 4-((((1,2,3,4-tetrahydroisoquinolin-6-yl)oxy)methyl)tetrahydro-2H-thiopyran 1,1-dioxide 2,2,2-trifluoroacetate .
The salt data is OC(=O)C(F)(F)F . For more detailed physical and chemical properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) or other specialized resources.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Heterocyclic N-Oxides Rearrangement: Trifluoroacetic anhydride has been identified as a mild reagent for rearranging heterocyclic N-oxides to their corresponding nuclear oxygenated heterocycles, demonstrating the utility of trifluoroacetic acid derivatives in synthesizing complex organic structures (H. Daeniker & J. Druey, 1958).
- Synthesis of Hydrogenated Thiazoloisoquinolines: The synthesis of dihydro- and tetrahydro-thiazoloisoquinolines from 3,4-dihydroisoquinoline derivatives underlines the role of sulfur-containing reagents and conditions conducive to cyclization and substitution reactions, showcasing the chemical versatility of isoquinoline derivatives (M. Rozwadowska & A. Sulima, 2001).
Medicinal Chemistry and Biological Applications
- Local Anesthetic Activity and Acute Toxicity Evaluation: A study on the synthesis and evaluation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed their high local anesthetic activity and provided insights into their acute toxicity and structure-toxicity relationship. This research highlights the potential therapeutic applications of tetrahydroisoquinoline derivatives and the importance of modifying these compounds to reduce toxicity while enhancing therapeutic efficacy (A. Azamatov et al., 2023).
Catalysis and Synthetic Methodologies
- Asymmetric Synthesis: The direct synthesis of optically active 1,2,3,4-tetrahydroisoquinolines via asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes has been reported, showcasing the application of these compounds in enantioselective synthesis and their potential in producing chiral drug intermediates (Atsuhiro Iimuro et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-(1,2,3,4-tetrahydroisoquinolin-6-yloxymethyl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S.C2HF3O2/c17-20(18)7-4-12(5-8-20)11-19-15-2-1-14-10-16-6-3-13(14)9-15;3-2(4,5)1(6)7/h1-2,9,12,16H,3-8,10-11H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPAKCPQJLFBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2782529.png)
![N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2782531.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2782532.png)
![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride](/img/structure/B2782533.png)

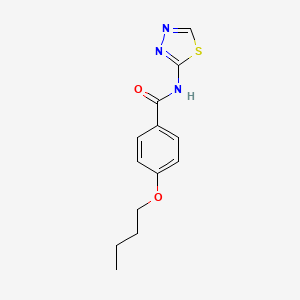
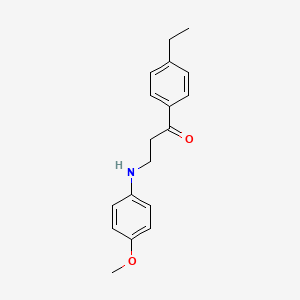


![N-(3,5-bis(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2782545.png)
![2-(2-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2782546.png)
